Nitrate de rubidium

Vue d'ensemble

Description

Rubidium nitrate, also known as rubidium nitrate trihydrate, is a white crystalline solid that is soluble in water. It is an inorganic salt that can be used in a variety of applications, from laboratory experiments to industrial processes. It has a wide range of uses, from being used as a catalyst in chemical reactions to being used as a flame retardant. Rubidium nitrate is an important chemical compound in a variety of industries, and its properties make it a useful reagent in many scientific experiments.

Applications De Recherche Scientifique

Pyrotechnie et éclairage

Le nitrate de rubidium est un composant clé des compositions pyrotechniques en raison de sa capacité à produire un rayonnement infrarouge. Il agit à la fois comme colorant et comme oxydant, ce qui le rend idéal pour une utilisation dans les leurres et les fusées éclairantes . Les propriétés du composé permettent de créer des couleurs vives et éclatantes, essentielles pour la signalisation visuelle et les besoins d'affichage.

Production de catalyseurs

Dans le domaine de la catalyse, le this compound est utilisé pour la fabrication de divers catalyseurs. Sa réactivité et sa stabilité dans différentes conditions en font un ingrédient précieux dans les convertisseurs catalytiques et autres procédés industriels qui nécessitent des réactions chimiques efficaces et contrôlées .

Synthèse de composés de rubidium

Le this compound sert de précurseur dans la synthèse d'autres composés de rubidium. Il est impliqué dans la production de métal de rubidium et de divers sels de rubidium, qui sont utilisés dans une large gamme d'applications scientifiques et industrielles .

Compteurs à scintillation

En physique nucléaire et en imagerie médicale, le this compound est utilisé dans les compteurs à scintillation. Ces dispositifs détectent et mesurent les rayonnements ionisants en utilisant les propriétés scintillantes du this compound pour convertir l'énergie du rayonnement en lumière visible .

Étude de la réactivité chimique

Le this compound est utilisé dans la recherche pour explorer la réactivité chimique. Il aide à comprendre comment les différentes substances interagissent les unes avec les autres, ce qui est crucial pour le développement de nouveaux matériaux et de nouveaux médicaments .

Science des matériaux

Le composé est essentiel à l'étude des caractéristiques physiques et chimiques des matériaux. Il aide à analyser les structures et les propriétés moléculaires, contribuant aux progrès de la science et de l'ingénierie des matériaux .

Mécanisme D'action

Target of Action

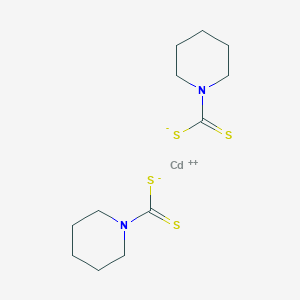

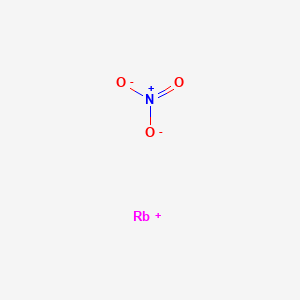

Rubidium nitrate (RbNO3) is an inorganic compound . It is an alkali metal nitrate salt, and its primary targets are the biochemical processes where it acts as an oxidizing agent .

Mode of Action

Rubidium nitrate interacts with its targets by participating in oxidation-reduction reactions. As an oxidizing agent, it has the ability to accept electrons from other substances in a chemical reaction . This electron transfer can result in significant changes in the biochemical processes of the target.

Biochemical Pathways

Nitrate compounds are known to participate in several nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .

Pharmacokinetics

It is known that rubidium nitrate is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments within the body.

Action Environment

The action, efficacy, and stability of rubidium nitrate can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solutes . Additionally, its role as an oxidizing agent means its activity could be influenced by the presence of substances that can donate electrons in its environment.

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rubidium nitrate involves the reaction between Rubidium hydroxide and Nitric acid.", "Starting Materials": [ "Rubidium hydroxide (RbOH)", "Nitric acid (HNO3)" ], "Reaction": [ "Add Nitric acid to a flask", "Slowly add Rubidium hydroxide to the flask while stirring", "Heat the mixture until all the solids dissolve", "Filter the solution to remove any impurities", "Evaporate the solution to obtain Rubidium nitrate crystals" ] } | |

Numéro CAS |

13126-12-0 |

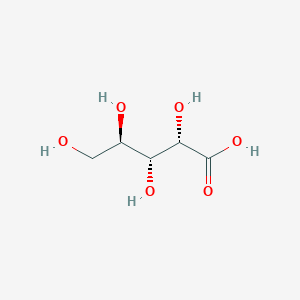

Formule moléculaire |

HNO3Rb |

Poids moléculaire |

148.481 g/mol |

Nom IUPAC |

rubidium(1+);nitrate |

InChI |

InChI=1S/HNO3.Rb/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

IRFHCBPPIPIDBA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[Rb+] |

SMILES canonique |

[N+](=O)(O)[O-].[Rb] |

Autres numéros CAS |

13126-12-0 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of rubidium nitrate?

A1: Rubidium nitrate has the molecular formula RbNO3 and a molecular weight of 147.473 g/mol.

Q2: What are the key spectroscopic features of rubidium nitrate?

A2: Infrared (IR) and Raman spectroscopy reveal characteristic vibrational modes of the nitrate ion (NO3-) in RbNO3. These include symmetric and asymmetric stretching vibrations, as well as bending modes. The exact frequencies of these modes vary depending on the phase and temperature of the crystal. [, ]

Q3: How does the crystal structure of RbNO3 change with temperature?

A3: RbNO3 exhibits a rich polymorphism with four distinct phases (IV, III, II, I) observed at atmospheric pressure. At room temperature, RbNO3 exists in its trigonal phase IV, characterized by ordered NO3- groups within a pseudocubic arrangement of rubidium ions. Upon heating, RbNO3 undergoes phase transitions to cubic phase III at 437 K, followed by another transition to a larger cubic phase II at 492 K, and finally to a NaCl-type cubic phase I at 564 K. [, , ]

Q4: What is unique about the structure of RbNO3 phase I near its melting point?

A4: Single-crystal X-ray and optical studies reveal that RbNO3 phase I, stable above 564 K, adopts a NaCl-type cubic structure with a degree of disorder in the orientations of the nitrate ions. This structure closely resembles that of molten RbNO3. []

Q5: How stable is rubidium nitrate under different conditions?

A5: RbNO3 is thermally stable up to its melting point of 583 K. It decomposes at higher temperatures, releasing oxygen and forming rubidium nitrite. RbNO3 is soluble in water and some alcohols, but its stability in solution can be influenced by factors like pH and the presence of other ions. [, , , ]

Q6: How does the presence of impurities affect the properties of RbNO3?

A6: The presence of impurities, even in small amounts, can significantly impact the properties of RbNO3. For instance, barium impurities in RbNO3 melts drastically enhance the depth of rubidium ion exchange in potassium titanyl phosphate (KTP) crystals. []

Q7: What are some applications of RbNO3 in materials science?

A7: RbNO3 finds use in the fabrication of specialized optical materials like KTP waveguides through ion-exchange processes. [] It can also be incorporated into porous aluminum oxide films to modify their dielectric properties. []

Q8: How is RbNO3 employed in battery research?

A8: RbNO3 shows promise as an additive in lithium metal batteries. When coordinated with crown ethers, it can stabilize lithium metal anodes in carbonate electrolytes, leading to improved Coulombic efficiency and cycle life. [] Additionally, RbNO3 incorporated into vapor-grown carbon fiber hosts enhances the performance of lean electrolyte lithium metal batteries. []

Q9: What is the role of RbNO3 in studying root activity?

A9: RbNO3 serves as a radioactive tracer for studying root activity in plants. Its uptake and distribution within the plant provide insights into root growth patterns and nutrient absorption dynamics. []

Q10: How is RbNO3 used in molten salt chemistry?

A10: RbNO3, due to its relatively low melting point and good thermal stability, is often employed as a solvent and reaction medium in molten salt chemistry. Studies have investigated the transport properties, conductance, and thermodynamic properties of RbNO3 melts and its mixtures with other alkali nitrates. [, , , , ]

Q11: How have computational methods contributed to understanding RbNO3?

A11: Molecular dynamics simulations have been instrumental in understanding the structural and dynamical properties of molten RbNO3. These simulations, often coupled with experimental data from X-ray and neutron diffraction, provide valuable insights into the three-dimensional structure, diffusion behavior, and ionic interactions within RbNO3 melts. []

Q12: What analytical techniques are commonly employed to study RbNO3?

A12: A variety of analytical techniques are used to characterize and quantify RbNO3. These include X-ray diffraction for structural analysis, spectroscopic methods like IR and Raman spectroscopy for identifying functional groups and studying vibrational modes, thermal analysis techniques like DSC and TG-DTG for investigating thermal stability and decomposition behavior, and electrochemical methods for studying conductivity and transport properties. [, , , , , , ]

Q13: Is there any information available about the environmental impact of RbNO3?

A13: While the provided research focuses primarily on the physicochemical properties and applications of RbNO3, specific information regarding its environmental impact or degradation pathways is limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)